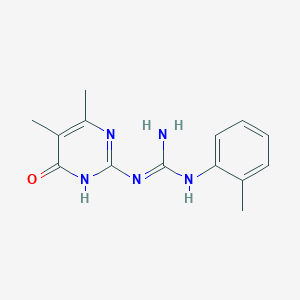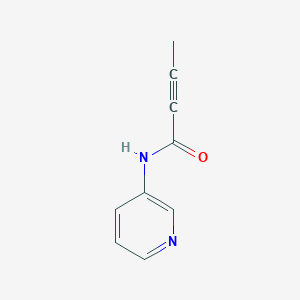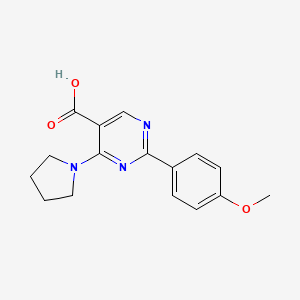![molecular formula C18H17N5OS B11036298 5-methyl-N-(2-methylphenyl)-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11036298.png)
5-methyl-N-(2-methylphenyl)-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-N-(2-methylphenyl)-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound belonging to the triazolopyrimidine family This compound is characterized by its unique structure, which includes a triazolo ring fused with a pyrimidine ring, and various substituents such as methyl, phenyl, and thienyl groups
Preparation Methods
The synthesis of 5-methyl-N-(2-methylphenyl)-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step reactions. One common method includes the palladium-catalyzed tandem C–N coupling/Boulton–Katritzky rearrangement process. This method utilizes 3-aminoisoxazoles or 1,2,4-oxadiazol-3-amines with 2-pyridyl trifluoromethanesulfonate as starting materials . The reaction conditions often involve the use of palladium catalysts and specific solvents to facilitate the formation of the desired triazolopyrimidine derivatives.
Chemical Reactions Analysis
5-methyl-N-(2-methylphenyl)-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific substituents are replaced with other functional groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles.
Scientific Research Applications
5-methyl-N-(2-methylphenyl)-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: It is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 5-methyl-N-(2-methylphenyl)-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
5-methyl-N-(2-methylphenyl)-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can be compared with other similar compounds, such as:
9H-benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone: This compound has a similar triazolo ring structure but differs in its additional fused rings and substituents.
[1,2,4]triazolo[1,5-a]pyridines: These compounds share the triazolo ring but have different substituents and structural features
Properties
Molecular Formula |
C18H17N5OS |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
5-methyl-N-(2-methylphenyl)-7-thiophen-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C18H17N5OS/c1-11-6-3-4-7-13(11)22-17(24)15-12(2)21-18-19-10-20-23(18)16(15)14-8-5-9-25-14/h3-10,16H,1-2H3,(H,22,24)(H,19,20,21) |
InChI Key |
MCZRPHQFIQUIAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC3=NC=NN3C2C4=CC=CS4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(7-Amino-2,5-diphenylimidazo[1,5-b]pyridazin-3-yl)ethanone](/img/structure/B11036230.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B11036231.png)
![(2E)-2-(4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazinecarboximidamide](/img/structure/B11036234.png)
![3,3'-Sulfanediylbis[1-(3,4-dimethylphenyl)pyrrolidine-2,5-dione]](/img/structure/B11036239.png)

![7-fluoro-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B11036243.png)
![1-(4-Fluorophenyl)-3-[4-hydroxy-6-(4-methoxyphenyl)pyrimidin-2-yl]guanidine](/img/structure/B11036252.png)
![6-methoxy-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-1H-indole-2-carboxamide](/img/structure/B11036258.png)
![4-(methoxymethyl)-6-methyl-N'-[(E)-1H-pyrazol-3-ylmethylidene]-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B11036264.png)
![1-(4-fluorophenyl)-7,8-dimethyl-3-(3-morpholinopropyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11036271.png)
![N-(3-methylphenyl)-2-[3-oxo-1-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetyl)piperazin-2-yl]acetamide](/img/structure/B11036276.png)


![1'-methyl-2-(3-methylbutanoyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B11036292.png)
